molecular formula C6H9N3 B13562967 (1R,2R)-2-(1H-Pyrazol-3-yl)cyclopropan-1-amine

(1R,2R)-2-(1H-Pyrazol-3-yl)cyclopropan-1-amine

Cat. No.: B13562967
M. Wt: 123.16 g/mol
InChI Key: PPRXFRUELVIHQZ-RFZPGFLSSA-N
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Description

rac-(1R,2R)-2-(1H-pyrazol-3-yl)cyclopropan-1-amine: is a synthetic organic compound that features a cyclopropane ring substituted with a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2R)-2-(1H-pyrazol-3-yl)cyclopropan-1-amine typically involves the cyclopropanation of an appropriate precursor followed by the introduction of the pyrazole group. Common synthetic routes may include:

    Cyclopropanation: Using reagents such as diazo compounds in the presence of metal catalysts to form the cyclopropane ring.

    Pyrazole Introduction: Reacting the cyclopropane intermediate with hydrazine derivatives under acidic or basic conditions to form the pyrazole ring.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced catalysts, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2R)-2-(1H-pyrazol-3-yl)cyclopropan-1-amine can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its biological activity and potential as a pharmaceutical lead compound.

    Medicine: Exploring its therapeutic potential in treating diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which rac-(1R,2R)-2-(1H-pyrazol-3-yl)cyclopropan-1-amine exerts its effects would involve its interaction with specific molecular targets. This could include binding to enzymes, receptors, or other proteins, thereby modulating their activity and influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    rac-(1R,2R)-2-(1H-pyrazol-3-yl)cyclopropan-1-amine: can be compared with other cyclopropane derivatives and pyrazole-containing compounds.

  • Examples include cyclopropylamine , pyrazole , and cyclopropylpyrazole derivatives.

Uniqueness

The uniqueness of rac-(1R,2R)-2-(1H-pyrazol-3-yl)cyclopropan-1-amine lies in its combined structural features, which may confer distinct chemical reactivity and biological activity compared to its individual components.

Properties

Molecular Formula

C6H9N3

Molecular Weight

123.16 g/mol

IUPAC Name

(1R,2R)-2-(1H-pyrazol-5-yl)cyclopropan-1-amine

InChI

InChI=1S/C6H9N3/c7-5-3-4(5)6-1-2-8-9-6/h1-2,4-5H,3,7H2,(H,8,9)/t4-,5-/m1/s1

InChI Key

PPRXFRUELVIHQZ-RFZPGFLSSA-N

Isomeric SMILES

C1[C@H]([C@@H]1N)C2=CC=NN2

Canonical SMILES

C1C(C1N)C2=CC=NN2

Origin of Product

United States

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